molecular formula C15H16BrN3OS B4671240 5-(4-bromobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one

5-(4-bromobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one

Cat. No. B4671240
M. Wt: 366.3 g/mol
InChI Key: PWHQXMQJSMBRMC-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one is a compound that has gained significant attention in scientific research due to its potential applications in the treatment of various diseases. The compound is a thiazole derivative that has shown promising results in the inhibition of certain enzymes and receptors that are involved in the development and progression of diseases.

Mechanism of Action

The mechanism of action of 5-(4-bromobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one involves the inhibition of certain enzymes and receptors. The compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the development of Alzheimer's disease. The compound has also been shown to inhibit the activity of tyrosinase, which is involved in the development of melanoma. Additionally, the compound has been shown to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-bromobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one have been extensively studied. The compound has been shown to exhibit potent antioxidant activity, which may be beneficial in the treatment of diseases such as cancer and Alzheimer's disease. The compound has also been shown to exhibit antibacterial and antifungal activity, which may be useful in the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-bromobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one in lab experiments include its potent activity against various enzymes and receptors, its ability to exhibit multiple biological activities, and its relatively simple synthesis method. The limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 5-(4-bromobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one. One direction is to further investigate the compound's potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to explore the compound's potential use as an antibacterial and antifungal agent. Additionally, further studies are needed to determine the safety and efficacy of the compound in humans.

Scientific Research Applications

5-(4-bromobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has been extensively studied for its potential applications in the treatment of various diseases. The compound has been shown to inhibit the activity of certain enzymes and receptors that are involved in the development and progression of diseases such as cancer, Alzheimer's disease, and diabetes. The compound has also been studied for its potential use as an antibacterial and antifungal agent.

properties

IUPAC Name

(5Z)-5-[(4-bromophenyl)methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3OS/c1-18-6-8-19(9-7-18)15-17-14(20)13(21-15)10-11-2-4-12(16)5-3-11/h2-5,10H,6-9H2,1H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHQXMQJSMBRMC-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)Br)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)Br)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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